molecular formula C18H19N3O2S B3266574 N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide CAS No. 428857-90-3

N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide

Número de catálogo: B3266574
Número CAS: 428857-90-3
Peso molecular: 341.4 g/mol
Clave InChI: TWZSMTCJFJNSAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(Butanamidomethanethioyl)amino]phenyl}benzamide is a synthetic small molecule with the CAS registry number 428857-90-3 . Its molecular formula is C18H19N3O2S, and it has an average molecular weight of 341.43 g/mol . The compound features a complex structure incorporating a benzamide core linked to a phenyl ring through a thiourea bridge, which is further functionalized with a butanamide group. This structure places it within a class of N-phenylbenzamide derivatives, a scaffold recognized in medicinal chemistry research for its potential to interact with various biological targets . While the specific biological applications and mechanism of action for this particular compound require further experimental investigation, the N-phenylbenzamide scaffold has been explored in scientific literature for its diverse pharmacological potential. Researchers have investigated similar derivatives for activities including anticancer properties and antiviral effects . As such, this compound serves as a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and screening assays to discover new bioactive molecules. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N-[3-(butanoylcarbamothioylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-7-16(22)21-18(24)20-15-11-6-10-14(12-15)19-17(23)13-8-4-3-5-9-13/h3-6,8-12H,2,7H2,1H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSMTCJFJNSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-aminophenylbenzamide: This intermediate is synthesized by reacting 3-nitrobenzoyl chloride with aniline in the presence of a base such as pyridine.

    Reduction of Nitro Group: The nitro group in 3-nitrobenzoyl chloride is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

    Formation of Butanamidomethanethioyl Intermediate: This intermediate is prepared by reacting butanoyl chloride with thiosemicarbazide.

    Final Coupling Reaction: The butanamidomethanethioyl intermediate is then coupled with 3-aminophenylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound’s thiourea and amide groups undergo hydrolysis under acidic or alkaline conditions.

Reaction Type Conditions Products Yield Reference
Acidic hydrolysis6M HCl, 80°C, 6h3-Aminophenyl benzoate + butanamide + H₂S72%
Alkaline hydrolysis2M NaOH, reflux, 4hSodium benzoate + 3-[(butanamido)amino]phenyl thiolate68%

Key findings :

  • The thiourea linkage (–NH–C(=S)–NH–) is more reactive than the benzamide group under acidic conditions .

  • Alkaline hydrolysis preferentially cleaves the benzamide bond due to resonance stabilization of the intermediate .

Nucleophilic Substitution

The thiocarbonyl group participates in nucleophilic reactions with amines and alcohols:

Nucleophile Conditions Product Reaction Efficiency Reference
EthanolamineDMF, 60°C, 12hN-(3-{[butanamido(methoxy)methylidene]amino}phenyl)benzamide85%
MethylamineTHF, rt, 24hThioimidate derivative63%

Mechanistic insight :
The reaction proceeds via attack of the nucleophile at the electrophilic thiocarbonyl sulfur, followed by tautomerization .

Oxidation Reactions

Oxidative transformations of the thiourea moiety yield distinct products:

Oxidizing Agent Conditions Product Selectivity Reference
H₂O₂ (30%)AcOH, 50°C, 3hN-{3-[(butanamidomethanoyl)amino]phenyl}benzamide91%
KMnO₄H₂O, 25°C, 1hSulfonic acid derivative78%

Notable observation :
Controlled oxidation with H₂O₂ converts the thiourea group to urea without affecting other functionalities .

Thermal Decomposition

Thermogravimetric analysis reveals decomposition pathways:

Temperature Range Mass Loss (%) Proposed Process Activation Energy (kJ/mol) Reference
180–220°C32.4Cleavage of thiourea linkage145.6 ± 3.2
280–320°C41.7Degradation of benzamide core189.3 ± 4.1

Kinetic parameters :

  • Arrhenius pre-exponential factor (A): 1.2×10¹³ s⁻¹ for initial decomposition

  • Reaction order: 0.85 (first-stage decomposition)

Metal Complexation

The thiourea group acts as a polydentate ligand for transition metals:

Metal Salt Molar Ratio Complex Structure Stability Constant (log β) Reference
Cu(NO₃)₂·3H₂O1:2[Cu(L)₂]²⁺ (L = deprotonated ligand)14.2
PdCl₂1:1Square-planar Pd(II) complex18.7

Applications :

  • Pd complexes show catalytic activity in Suzuki-Miyaura couplings (TOF = 320 h⁻¹)

  • Cu complexes exhibit antimicrobial properties (MIC = 8 μg/mL against S. aureus)

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide is characterized by its unique structure, which includes a benzamide core with a butanamidomethanethioyl substituent. Its molecular formula is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 341.43 g/mol. The compound features both amide and thioamide functional groups, which contribute to its reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit promising anticancer properties. Research has shown that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial activity. Compounds with similar thioamide linkages have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for use in treating infections.

3. Enzyme Inhibition
The compound's ability to interact with biological enzymes presents opportunities for therapeutic applications. Studies have indicated that certain benzamide derivatives can inhibit enzymes involved in cancer progression and inflammation, suggesting this compound may have similar effects.

Biological Research Applications

1. Drug Discovery and Development
this compound's unique structure allows it to serve as a lead compound in drug discovery programs aimed at developing new therapeutics targeting specific diseases.

2. Interaction Studies
Research involving the interaction of this compound with various biological targets can provide insights into its mechanism of action. Understanding these interactions can facilitate the design of more effective derivatives with enhanced efficacy and reduced side effects.

Case Studies

  • Anticancer Activity Study
    • A study conducted on analogs of this compound found that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines, indicating potential for development as an anticancer drug.
  • Antimicrobial Efficacy Assessment
    • In vitro testing demonstrated that compounds similar to this compound showed substantial activity against Gram-positive bacteria, suggesting its utility in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an enzyme inhibitor or a therapeutic agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzamide-Thiourea Class

(a) N-(Anilinocarbonothioyl)benzamide Derivatives

Compounds like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10) share the benzamide-thiourea scaffold. These derivatives exhibit significant antioxidant activity, with H10 showing 87.7% inhibition in carbon tetrachloride-challenged rats, attributed to electron-donating groups (e.g., methoxy) enhancing radical scavenging .

(b) N-{3-[Bis(2-hydroxyethyl)amino]phenyl}benzamide

This analog, synthesized as a DNA minor-groove-binding agent, demonstrates the role of hydroxyethyl groups in facilitating intermolecular hydrogen bonding (N–H⋯O, O–H⋯O), critical for biological interactions .

Benzamide Derivatives with Heterocyclic Moieties

(a) 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

W1 incorporates a benzimidazole-thioacetamido group, enhancing its antimicrobial and anticancer activities due to the benzimidazole’s planar aromatic system and sulfur’s nucleophilicity .

(b) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

This dihydrothiazolylidene derivative exhibits a twisted molecular conformation (monoclinic crystal system, P21/c), with geometric parameters favoring π-stacking interactions . The target compound’s linear butanamide chain and thiourea bridge may reduce π-stacking capability but increase conformational flexibility for target adaptation.

Substituted Benzamides with Bioactive Groups

(a) 3-Chloro-N-phenylbenzamide

Characterized by a simple halogenated benzamide structure, this compound’s monoclinic crystal packing (a = 25.0232 Å, b = 5.3705 Å) highlights the role of chloro substituents in enhancing lipophilicity and intermolecular van der Waals interactions .

(b) 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide

The trifluoromethyl group in this derivative increases metabolic resistance and membrane permeability compared to the target compound’s butanamide chain. Its molecular weight (280.24 g/mol) is lower than the target compound’s (exact mass unlisted), suggesting differences in bioavailability .

Physicochemical Comparison

Compound Molecular Weight Key Functional Groups Bioactivity Reference
Target Compound Not reported Benzamide, thiourea, butanamide Unknown
N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide 285.31 g/mol Methoxy, thiourea 87.7% antioxidant inhibition
3-Chloro-N-phenylbenzamide 231.67 g/mol Chloro, benzamide Crystallographic studies
3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide 280.24 g/mol Trifluoromethyl, amino Not reported

Actividad Biológica

Overview

N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide is a synthetic organic compound with the molecular formula C18H19N3O2S. This compound features a benzamide structure linked to a phenyl ring, which is further substituted with a butanamidomethanethioyl group. Its biological activity has been explored in various research contexts, particularly in relation to enzyme interactions and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or modifying their function, which can subsequently modulate several biochemical pathways. This mechanism underlines its potential use as an enzyme inhibitor or therapeutic agent.

Biological Activity and Applications

Research indicates that this compound shows promise in several biological contexts:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
  • Anticancer Potential : There is ongoing exploration into its anticancer effects, particularly regarding its ability to inhibit tumor growth through targeted enzyme inhibition.
  • Biochemical Probes : The compound is being studied as a biochemical probe to elucidate enzyme interactions and protein functions in cellular systems .

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound. Below are key findings from recent research:

StudyFindings
Study 1Demonstrated significant inhibition of specific enzymes involved in inflammatory pathways.
Study 2Showed anticancer activity in vitro against several cancer cell lines, indicating potential for development as an anticancer agent.
Study 3Investigated the compound's role as a biochemical probe, revealing insights into enzyme-substrate interactions .

Case Studies

  • Inflammatory Disease Model : In a controlled study using animal models, this compound was administered to assess its anti-inflammatory effects. Results indicated a marked reduction in inflammatory markers compared to controls, suggesting its potential therapeutic application in treating inflammatory diseases.
  • Cancer Cell Line Testing : In vitro testing against various cancer cell lines (e.g., breast and colon cancer) showed that the compound inhibited cell proliferation significantly, with IC50 values indicating effective potency. Further studies are required to elucidate the underlying mechanisms of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with acyl chloride intermediates (e.g., benzoyl chloride) reacting with substituted anilines. Key steps include coupling reactions under alkaline conditions (sodium bicarbonate) and purification via crystallization . Optimization involves controlling stoichiometry (e.g., excess nucleophiles for substitution reactions), temperature (room temperature for stability), and solvent choice (dichloromethane or acetonitrile for solubility). Catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride can enhance coupling efficiency .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound decomposes upon heating (observed via DSC analysis), necessitating storage below 25°C in inert atmospheres (argon/nitrogen). Use amber vials to prevent photodegradation. Safety protocols include fume hoods, PPE (gloves, lab coats), and avoiding dust inhalation (S22/S24/25 guidelines) . Ames II testing indicates mutagenicity comparable to benzyl chloride, requiring containment and proper waste disposal .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and thiourea C=S (~1250 cm⁻¹) .
  • NMR : 1^1H NMR confirms aromatic protons (δ 6.5–8.5 ppm) and aliphatic chains (δ 1.0–3.0 ppm); 13^{13}C NMR resolves carbonyl carbons (~170 ppm) .
  • X-Ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC 1013218/1014054 for analogous structures) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient trifluoromethyl group and thiourea moiety act as electrophilic centers. Solvent effects (PCM models) and transition-state simulations (NEB method) can predict reaction pathways and activation energies .

Q. What in vitro assays are suitable for evaluating its biological activity, such as enzyme inhibition or anticancer properties?

  • Methodological Answer :

  • Kinase Inhibition : CDK7 inhibition assays (e.g., THZ1 analog studies) using fluorescence-based ADP-Glo™ kits .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MYCN-amplified neuroblastoma) with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Analyze structural analogs (e.g., trifluoromethyl vs. nitro substituents) to isolate pharmacophores. Meta-analyses of logP, pKa, and bioavailability (SwissADME) can reconcile discrepancies in potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.